2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
The compound “2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a type of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis
Imidazo[1,2-b]pyridazines, which include the compound , have been identified as IL-17A inhibitors . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and tissue damage. It contributes to chronic autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis . A small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .
Organic Synthesis and Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can be directly functionalized . This strategy is considered efficient for the construction of imidazo[1,2-a]pyridine derivatives .
Anti-Tuberculosis (TB) Compounds
Imidazo[1,2-a]pyridines have been critically reviewed as anti-TB compounds . Their development is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Fluorinated Trk Inhibitors
The remodeling of the amide moiety of a 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide lead structure has led to the identification of a series of fluorinated Trk inhibitors .
Multi-targeted Tyrosine Kinase Inhibitor
The imidazo[1,2-b]pyridazine ring system is a structural feature of the multi-targeted tyrosine kinase inhibitor ponatinib .
Survival of Motor Neuron 2-Directed RNA Splicing Modifier
The imidazo[1,2-b]pyridazine ring system is also a structural feature of the survival of motor neuron 2-directed RNA splicing modifier risdiplam .
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, this compound can potentially reduce inflammation and tissue damage .
Biochemical Pathways
The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, this compound can disrupt this axis, potentially leading to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
The inhibition of IL-17A by this compound can lead to a reduction in inflammation and tissue damage, which are characteristic of diseases such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . This can result in improved skin and joint symptoms in patients with these conditions .
Action Environment
It is noted that anti-drug antibodies against anti-il-17a antibodies may arise in some patients and may reduce the efficacy of antibodies directed to il-17a over time .
properties
IUPAC Name |
2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-3-1-2-4-12(11)19-16(22)13-7-8-15-18-14(10-5-6-10)9-21(15)20-13/h1-4,7-10H,5-6H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQRQIRKSGQPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
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